1-((2R,3R,4R,5R)-5-(Aminomethyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-((2R,3R,4R,5R)-5-(Aminomethyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring and a pyrimidine dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4R,5R)-5-(Aminomethyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrofuran ring, followed by the introduction of the aminomethyl and hydroxy groups, and finally, the attachment of the pyrimidine dione moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production while maintaining the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-((2R,3R,4R,5R)-5-(Aminomethyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine dione moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the pyrimidine dione moiety may produce dihydropyrimidine derivatives.
Scientific Research Applications
1-((2R,3R,4R,5R)-5-(Aminomethyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1-((2R,3R,4R,5R)-5-(Aminomethyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of metabolic processes, or interference with cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-((2R,3R,4R,5R)-5-(Hydroxymethyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 1-((2R,3R,4R,5R)-5-(Aminomethyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-trione
Uniqueness
The uniqueness of 1-((2R,3R,4R,5R)-5-(Aminomethyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can interact with molecular targets in ways that similar compounds may not.
Properties
Molecular Formula |
C10H15N3O5 |
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Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O5/c1-17-8-7(15)5(4-11)18-9(8)13-3-2-6(14)12-10(13)16/h2-3,5,7-9,15H,4,11H2,1H3,(H,12,14,16)/t5-,7-,8-,9-/m1/s1 |
InChI Key |
AKIJBHYLTMJYGW-ZOQUXTDFSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN)O |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)CN)O |
Origin of Product |
United States |
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